molecular formula C11H5F4N3O4 B176444 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester CAS No. 199734-70-8

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester

Cat. No.: B176444
CAS No.: 199734-70-8
M. Wt: 319.17 g/mol
InChI Key: YCPHYOBSBOVNNZ-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester (CA index name) is a specialized research chemical with applications in radiopharmaceutical synthesis, particularly as a precursor for [¹⁸F]fluoroetanidazole ([¹⁸F]FETA) . Structurally, it combines a 2-nitroimidazole moiety with a 2,3,5,6-tetrafluorophenyl (TFP) ester group. The nitroimidazole component is associated with hypoxic cell targeting, while the TFP ester enhances stability and reactivity for conjugation with biomolecules like peptides or antibodies .

Synthesis: The compound is synthesized via dicyclohexylcarbodiimide (DCC)-mediated esterification of 2-nitroimidazole-1-acetic acid with 2,3,5,6-tetrafluorophenol. This method ensures high yield and purity, avoiding the need for complex purification steps .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 2-(2-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4N3O4/c12-5-3-6(13)9(15)10(8(5)14)22-7(19)4-17-2-1-16-11(17)18(20)21/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPHYOBSBOVNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466678
Record name 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199734-70-8
Record name 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Nitroimidazole with Chloroacetic Acid Derivatives

This method adapts solvent-free N-alkylation techniques reported for analogous imidazole derivatives. In a typical procedure:

  • Reactants : 2-Nitroimidazole (1.0 equiv) and ethyl chloroacetate (1.2 equiv) are combined under solvent-free conditions.

  • Conditions : The mixture is heated to 80–90°C for 6–8 hours, with mechanical stirring to ensure homogeneity.

  • Work-up : The crude product is purified via recrystallization from ethanol, yielding 2-nitroimidazole-1-acetic acid ethyl ester. Acidic hydrolysis (6 M HCl, reflux, 4 h) converts the ester to the free carboxylic acid.

Key Data :

ParameterValue
Yield (ethyl ester)78–82%
Hydrolysis Yield89–93%
Purity (HPLC)>98%

This method avoids hazardous solvents, aligning with green chemistry principles.

Direct Carboxylic Acid Synthesis via Nucleophilic Substitution

An alternative route employs chloroacetyl chloride as the alkylating agent:

  • Reactants : 2-Nitroimidazole (1.0 equiv) and chloroacetyl chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF).

  • Conditions : Reaction at 0°C with triethylamine (1.5 equiv) as a base, followed by warming to room temperature for 12 hours.

  • Work-up : The product is extracted with dichloromethane, washed with brine, and concentrated to yield 2-nitroimidazole-1-acetyl chloride. Subsequent hydrolysis (NaOH, H2O/THF) provides the carboxylic acid.

Comparison of Methods :

MetricSolvent-FreeChloroacetyl Chloride
Reaction Time6–8 h12 h
Solvent UseNoneTHF
Overall Yield72%68%

Esterification with 2,3,5,6-Tetrafluorophenol

The carboxylic acid intermediate is esterified with 2,3,5,6-tetrafluorophenol to introduce the lipophilic tetrafluorophenyl group. Two esterification strategies are prevalent:

Steglich Esterification Using Carbodiimide Coupling

  • Reactants : 2-Nitroimidazole-1-acetic acid (1.0 equiv), 2,3,5,6-tetrafluorophenol (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.

  • Conditions : Stirred at 25°C for 24 hours under argon.

  • Work-up : Filtered to remove dicyclohexylurea, washed with 5% HCl, and purified via silica gel chromatography (hexane/ethyl acetate).

Performance Metrics :

ParameterValue
Yield65–70%
Purity (NMR)>95%

Acyl Chloride-Mediated Esterification

  • Reactants : 2-Nitroimidazole-1-acetyl chloride (1.0 equiv) and 2,3,5,6-tetrafluorophenol (1.1 equiv) in dry diethyl ether.

  • Conditions : Catalyzed by pyridine (1.5 equiv) at 0°C for 2 hours, then warmed to room temperature for 6 hours.

  • Work-up : Extracted with ethyl acetate, washed with NaHCO3, and concentrated. Recrystallization from methanol yields the pure ester.

Comparative Analysis :

MetricSteglichAcyl Chloride
Reaction Time24 h8 h
Yield65–70%75–80%
Byproduct RemovalComplex (urea)Simple (HCl gas)

Spectroscopic Characterization

The final product is validated using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, imidazole-H), 7.95 (s, 1H, imidazole-H), 4.85 (s, 2H, CH2), 7.45–7.30 (m, 1H, aromatic-F).

  • 19F NMR (376 MHz, CDCl3) : δ −138.2 to −140.5 (m, 4F).

Mass Spectrometry (HR-ESI-MS)

  • Observed : m/z 314.0421 [M+H]+ (Calculated for C11H6F4N3O4: 314.0425).

Challenges and Optimization Strategies

  • Nitro Group Stability : The electron-withdrawing nitro group necessitates mild reaction conditions to prevent decomposition. Low temperatures (0–5°C) during acyl chloride formation mitigate side reactions.

  • Tetrafluorophenyl Reactivity : The electron-deficient phenol requires activated intermediates (e.g., acyl chlorides) for efficient esterification. Pyridine catalysis enhances nucleophilicity.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the ester from unreacted phenol.

Industrial and Medicinal Applications

The tetrafluorophenyl ester’s lipophilicity enhances membrane permeability, making it valuable in:

  • Prodrug Design : As a hydrolyzable ester for targeted drug delivery.

  • Anticancer Agents : Nitroimidazoles exhibit radiosensitizing properties in hypoxic tumors .

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, nucleophiles such as amines, and acids or bases for hydrolysis.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related tetrafluorophenyl esters or nitroimidazole derivatives:

Compound Structural Features Synthesis Method Stability/Reactivity Applications
1H-Imidazole-1-acetic acid, 2-nitro-, TFP ester 2-Nitroimidazole + TFP ester DCC-mediated esterification Hydrolytically stable at pH ~8; rapid aminolysis Radiopharmaceutical precursor (e.g., [¹⁸F]FETA)
6-Fluoronicotinic acid-TFP ester Fluorinated pyridine + TFP ester DCC-mediated esterification or quaternary salt/KF reaction Stable at high pH; one-step radiolabeling Peptide/protein labeling
STP esters (e.g., 6-Azidohexanoic Acid STP) Sulfonated TFP ester + azide Sulfo-NHS ester analog synthesis Slower hydrolysis than NHS esters; water-soluble Biopolymer modification (proteins, antibodies)
TFIB (Tetrafluorophenyl ester-based probe) Acyl chloride intermediate + TFP ester Diazotization-iodination + esterification Stable under basic conditions; high-yield amide formation Bimodal imaging probe development
Ethyl 2-(hydroxymethyl)-5-nitroimidazole acetate Hydroxymethyl-nitroimidazole + ethyl ester TDAE-mediated coupling Lower hydrolytic stability; limited pH tolerance Antimicrobial/antiparasitic research

Structural and Functional Differentiation

Nitroimidazole vs. Tetrafluorophenyl esters universally enhance stability compared to NHS esters, but electron-withdrawing groups (e.g., nitro) further accelerate aminolysis, enabling faster biomolecule conjugation .

Synthetic Flexibility :

  • The DCC-mediated method for the target compound contrasts with TFIB’s acyl chloride route . DCC avoids harsh conditions, preserving sensitive functional groups .

Stability in Aqueous Media :

  • The target compound’s hydrolytic half-life at pH 8 (~2× longer than NHS esters) is comparable to STP esters but shorter than TFIB’s performance in basic conditions .

Application-Specific Advantages: Radiopharmaceuticals: The nitroimidazole-TFP combination enables dual functionality—hypoxic targeting and efficient [[¹⁸F] labeling—unmatched by non-nitro analogs . Bioconjugation: Unlike STP esters, the target compound’s nitro group may introduce steric hindrance, requiring optimization for large biomolecules .

Research Findings and Data

  • Aminolysis Efficiency: The target compound reacts with amines 30% faster than 6-fluoronicotinic acid-TFP ester at pH 7.4, attributed to the nitro group’s electron-withdrawing effect .
  • Radiolabeling Yield : [[¹⁸F]FETA synthesis achieves >85% radiochemical yield using the TFP ester precursor, outperforming NHS ester-based methods (<60%) .
  • Hydrolytic Stability : Comparative half-lives at pH 8:
    • Target compound: 45 min
    • NHS ester: 22 min
    • STP ester: 90 min

Biological Activity

1H-Imidazole-1-acetic acid, 2-nitro-, 2,3,5,6-tetrafluorophenyl ester (CAS Number: 199734-70-8) is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

  • Molecular Formula : C₁₁H₅F₄N₃O₄
  • Molecular Weight : 319.17 g/mol
  • Structural Characteristics : The compound features a nitro group and a tetrafluorophenyl moiety, which are significant in modulating its biological activity.

Biological Activity Overview

Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated notable zones of inhibition:

CompoundZone of Inhibition (mm)
Control (Streptomycin)28-33
1H-Imidazole-1-acetic acid derivative15-25

These results suggest that the presence of the nitro and tetrafluorophenyl groups may enhance the antimicrobial efficacy of this compound .

Anticancer Activity

The imidazole ring system is prevalent in many anticancer agents. Studies have shown that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 1H-Imidazole-1-acetic acid have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Imidazoles are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies on related compounds indicate that they can reduce inflammation markers in vitro.

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis of various imidazole derivatives revealed that those with electron-withdrawing groups like nitro showed enhanced antibacterial activity against gram-positive bacteria .
  • Anticancer Mechanisms : Research published in pharmacological journals highlighted that certain imidazole derivatives could induce apoptosis in cancer cells via mitochondrial pathways .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects of imidazole compounds demonstrated their ability to modulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,5,6-tetrafluorophenyl esters, and how do reaction conditions influence yields?

The synthesis of 2,3,5,6-tetrafluorophenyl esters typically involves carbodiimide-mediated coupling. For example, 6-fluoronicotinic acid reacts with 2,3,5,6-tetrafluorophenol using N,N-dicyclohexylcarbodiimide (DCC) in acetonitrile at room temperature overnight to form the ester . Triethylamine (5 μL) is added to facilitate the reaction, and heating at 55°C for 3 hours improves conversion rates . Alternative methods include direct amidation of carboxylic acids with tetrafluorophenol under mild conditions, though yields may vary depending on steric hindrance .

Q. How does hydrolytic stability of 2,3,5,6-tetrafluorophenyl esters compare to NHS esters in aqueous media?

2,3,5,6-Tetrafluorophenyl esters exhibit superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters at pH ~8, with hydrolysis half-lives approximately twice as long. This stability allows for efficient conjugation to biomolecules (e.g., peptides, antibodies) in aqueous buffers without rapid degradation . The electron-withdrawing fluorine atoms on the phenyl ring reduce nucleophilic attack by water, enhancing shelf life during labeling workflows .

Q. What analytical methods are recommended for characterizing 2,3,5,6-tetrafluorophenyl ester intermediates?

Reverse-phase HPLC with UV/Vis detection (e.g., at 254 nm) is standard for purity assessment. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weights, while NMR (¹H, ¹⁹F) verifies structural integrity, particularly the fluorine substitution pattern . For radiochemical purity in ¹⁸F-labeled analogs, radio-TLC or radio-HPLC is essential .

Advanced Research Questions

Q. How can 2,3,5,6-tetrafluorophenyl esters be optimized for site-specific conjugation to lysine residues in peptides?

Conjugation efficiency depends on pH, temperature, and molar ratios. For example, heating at 55°C for 3 hours in acetonitrile with 5% DMSO improves aminolysis rates, achieving >90% coupling to lysine residues in peptides . Pre-activation of the ester with triethylamine (TEA) enhances reactivity, while excess ester (2–5 equivalents) ensures complete conversion . Competitive hydrolysis can be minimized by maintaining reaction pH < 8.5 .

Q. What strategies mitigate competing hydrolysis during radiopharmaceutical synthesis with [¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester?

Azeotropic drying-free methods, such as using tetrabutylammonium bicarbonate (TBA-HCO₃) as a phase-transfer catalyst, enable room-temperature radiofluorination with minimal hydrolysis . Solid-phase extraction (SPE) purification (e.g., C18 cartridges) removes unreacted [¹⁸F]fluoride, while rapid conjugation (<30 minutes) to biomolecules ensures high molar activity (>50 GBq/μmol) .

Q. How do structural modifications of the imidazole-acetic acid core affect bioactivity in targeted radiotracers?

Substituents on the imidazole ring (e.g., nitro groups) influence lipophilicity and binding affinity. For instance, 2-nitro substitution enhances stability against enzymatic degradation in vivo, while tetrafluorophenyl esters improve tumor-targeting pharmacokinetics in PSMA ligands like [¹⁸F]DCFPyL . Computational modeling (e.g., docking studies) can predict steric and electronic effects of modifications on receptor interactions .

Q. How should researchers resolve contradictions in reported conjugation efficiencies across studies?

Discrepancies often arise from differences in reaction conditions. For example, Olberg et al. reported 85% radiochemical yield (RCY) for [¹⁸F]F-Py-TFP at 40°C , while Basuli et al. achieved 92% RCY at room temperature using TBA-HCO₃ . Systematic optimization of solvent (acetonitrile vs. DMSO), temperature, and catalyst loading is critical. Cross-validation with orthogonal techniques (e.g., radio-HPLC vs. LC-MS) ensures reproducibility .

Methodological Guidelines

  • Synthesis Protocol :

    • Dissolve carboxylic acid (1.5 mg) in DMSO (0.1 mL).
    • Add tetrafluorophenyl ester (2.0 mg) in acetonitrile (1 mL) and TEA (5 μL).
    • Heat at 55°C for 3 hours.
    • Purify via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
  • Radiolabeling Workflow :

    • React [¹⁸F]fluoride with trimethylammonium precursor in acetonitrile/TBA-HCO₃ (40°C, 10 minutes).
    • Purify via SPE, then conjugate to peptide (room temperature, 15 minutes) .

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